molecular formula C15H13Cl2NO4 B303015 N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

货号 B303015
分子量: 342.2 g/mol
InChI 键: NXCMMGNAQGQKQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide, commonly known as AG-490, is a small molecule inhibitor that targets Janus kinase 2 (JAK2) and other members of the JAK family. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

作用机制

AG-490 targets N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide and other members of the JAK family, which are involved in the signaling pathways of various cytokines and growth factors. N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide activation leads to the phosphorylation and activation of downstream signaling molecules, such as signal transducers and activators of transcription (STATs). AG-490 inhibits N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
AG-490 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer, AG-490 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, AG-490 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In autoimmune disorders, AG-490 has been shown to inhibit the activation of immune cells, such as T cells and B cells.

实验室实验的优点和局限性

AG-490 has several advantages for lab experiments, including its small molecular size, high solubility, and low toxicity. However, AG-490 also has some limitations, including its instability in aqueous solutions and its potential for off-target effects.

未来方向

Future research on AG-490 could focus on several areas, including:
1. Optimization of AG-490 synthesis methods to improve yield and purity.
2. Development of more stable AG-490 formulations for use in aqueous solutions.
3. Investigation of the potential for AG-490 to target other members of the JAK family.
4. Investigation of the potential for AG-490 to target other signaling pathways involved in cancer, inflammation, and autoimmune disorders.
5. Evaluation of the potential for AG-490 to be used in combination with other drugs for synergistic effects.
6. Investigation of the potential for AG-490 to be used as a diagnostic tool for N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide-related diseases.
7. Investigation of the potential for AG-490 to be used as a therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, AG-490 is a small molecule inhibitor that targets N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide and other members of the JAK family. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research on AG-490 could focus on several areas, including optimization of synthesis methods, investigation of potential targets, and evaluation of potential therapeutic applications.

合成方法

AG-490 can be synthesized using various methods, including the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 3,4-dimethoxyaniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium acetate and acetic anhydride to obtain AG-490.

科学研究应用

AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, AG-490 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and leukemia. In inflammation, AG-490 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, AG-490 has been shown to inhibit the activation of immune cells, such as T cells and B cells.

属性

产品名称

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

分子式

C15H13Cl2NO4

分子量

342.2 g/mol

IUPAC 名称

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO4/c1-21-12-4-3-8(5-13(12)22-2)15(20)18-9-6-10(16)14(19)11(17)7-9/h3-7,19H,1-2H3,(H,18,20)

InChI 键

NXCMMGNAQGQKQD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。